Iodomethyl pivalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

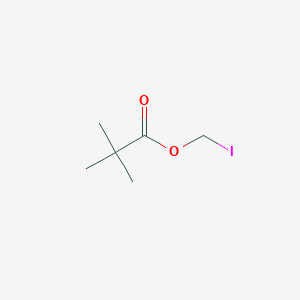

Structure

3D Structure

Properties

IUPAC Name |

iodomethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELJISAVHGXLAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201128 | |

| Record name | Iodomethyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53064-79-2 | |

| Record name | Iodomethyl 2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53064-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodomethyl pivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053064792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodomethyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodomethyl pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Iodomethyl Pivalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodomethyl pivalate, also known by its systematic name iodomethyl 2,2-dimethylpropanoate, is a pivotal chemical intermediate with significant applications in organic synthesis and pharmaceutical development.[1] Its unique structural features, combining a reactive iodomethyl group with a sterically hindering pivaloyl moiety, make it a valuable reagent for the introduction of the pivaloyloxymethyl (POM) group. This group is a well-established pro-drug motif used to enhance the bioavailability of pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a pale yellow liquid or semi-solid at room temperature.[2][3] It is characterized by its sensitivity to light, air, and heat, necessitating storage under an inert atmosphere in a refrigerator.[3] The compound is soluble in organic solvents such as chloroform and methanol.[3]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53064-79-2 | [1][4] |

| Molecular Formula | C₆H₁₁IO₂ | [1][4] |

| Molecular Weight | 242.05 g/mol | [1][4] |

| Appearance | Pale yellow liquid or semi-solid | [2][3] |

| Melting Point | 33-35 °C | [3][5] |

| Boiling Point | 211.5 °C (lit.) | [3][5] |

| Density | 1.614 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.4830 to 1.4870 | [3] |

| Flash Point | 194 °F (90 °C) | [3] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3][6] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks / Signals |

| ¹H NMR | - Singlet around 5.9-6.0 ppm (2H, -CH₂I)- Singlet around 1.2 ppm (9H, -C(CH₃)₃) |

| ¹³C NMR | - Carbonyl carbon (C=O) around 177 ppm- Quaternary carbon (-C(CH₃)₃) around 39 ppm- Methyl carbons (-C(CH₃)₃) around 27 ppm- Methylene carbon (-CH₂I) around -19 to -20 ppm |

| IR Spectroscopy | - Strong C=O stretch around 1730-1750 cm⁻¹- C-O stretch around 1150-1250 cm⁻¹- C-H stretches (sp³) around 2850-3000 cm⁻¹- C-I stretch around 500-600 cm⁻¹ |

| Mass Spectrometry | - Molecular Ion (M⁺) at m/z = 242- Fragment at m/z = 115 (M⁺ - I)- Fragment at m/z = 85 (pivaloyl cation, [C₅H₉O]⁺)- Fragment at m/z = 57 (tert-butyl cation, [C₄H₉]⁺) |

Reactivity and Applications

The primary utility of this compound lies in its role as an alkylating agent for the introduction of the pivaloyloxymethyl (POM) group. This functionality is extensively used in the synthesis of pro-drugs. The POM group can mask polar functional groups, such as carboxylic acids or phosphates, in a parent drug molecule. This masking increases the lipophilicity of the drug, thereby enhancing its membrane permeability and oral bioavailability.

Once absorbed into the body, the POM ester is designed to be cleaved by endogenous esterase enzymes, releasing the active drug, along with formaldehyde and pivalic acid as byproducts.[7][8] This strategy has been successfully applied to various classes of drugs, including cephalosporin antibiotics and antiviral agents like adefovir dipivoxil.[9]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through a Finkelstein reaction, where chloromethyl pivalate is treated with an iodide salt.[3][10]

Materials:

-

Chloromethyl pivalate

-

Sodium iodide

-

Calcium chloride (as a drying agent)

-

Ethyl acetate

-

5% Sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Three-necked flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a three-necked flask equipped with a reflux condenser and magnetic stirrer, add chloromethyl pivalate (e.g., 10.0 g), ethyl acetate (e.g., 30 mL), sodium iodide (e.g., 11.6 g), and calcium chloride (e.g., 3.6 g).[3][10]

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours with stirring.[3][10]

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium thiosulfate solution until the organic layer is colorless. This step removes any remaining iodine.[3][10]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.[10]

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a yellow liquid.[3][10] This method can achieve a molar yield of up to 94% with a purity of 98% as determined by GC.[3][10]

Purification

The crude product obtained from the synthesis can be further purified by vacuum distillation. Given its high boiling point at atmospheric pressure, distillation under reduced pressure is necessary to prevent decomposition.

Procedure:

-

Set up a vacuum distillation apparatus.

-

Transfer the crude this compound to the distillation flask.

-

Gradually apply vacuum and heat the distillation flask.

-

Collect the fraction that distills at the appropriate temperature and pressure for this compound. The exact conditions will depend on the vacuum achieved.

Analytical Methods

Gas Chromatography (GC) Analysis: A detailed method for the analysis of this compound by gas chromatography has been reported.[11]

Table 3: Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value |

| Chromatographic Column | KB-5 capillary column (30m x 0.32mm, 0.25 µm film thickness) |

| Column Oven Temperature | Programmed: Initial temp 120°C, hold for 7 min, ramp to 220°C at 15°C/min, hold for 3 min |

| Sample Inlet Temperature | 220 °C |

| Detector | Hydrogen Flame Ionization Detector (FID) |

| Detector Temperature | 240 °C |

| Carrier Gas | Helium |

| Carrier Gas Flow Rate | 0.3-0.7 mL/min |

| Split Ratio | 80:1 |

| Injection Volume | 0.1 µL |

High-Performance Liquid Chromatography (HPLC) Analysis: this compound can also be analyzed by reverse-phase HPLC.[12]

Table 4: High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

| Parameter | Value |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier. For Mass-Spec (MS) compatibility, formic acid should be used instead of phosphoric acid. |

| Detection | UV |

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Mechanism of Action of POM Pro-drugs

This diagram illustrates the enzymatic cleavage of a pivaloyloxymethyl (POM) pro-drug to release the active drug.

Caption: General mechanism of POM pro-drug activation.

Safety and Handling

This compound is classified as a corrosive substance.[13] It can cause severe skin burns and eye damage and is suspected of causing genetic defects.[13] It is also a combustible liquid.[13] Therefore, it should be handled with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[13] Work should be conducted in a well-ventilated area.[13] Store in a cool, dark place under an inert atmosphere.[3]

Conclusion

This compound is a chemical reagent of significant interest to the pharmaceutical and organic synthesis communities. Its utility as a precursor to the pivaloyloxymethyl pro-drug moiety makes it a valuable tool in modern drug design and development. A thorough understanding of its chemical properties, synthesis, and analytical methods, as outlined in this guide, is essential for its effective and safe use in a research and development setting.

References

- 1. This compound | C6H11IO2 | CID 104401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound CAS#: 53064-79-2 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 53064-79-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. CN106365998A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. CN107422056B - Gas chromatography detection method of this compound and preparation method thereof - Google Patents [patents.google.com]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. This compound | 53064-79-2 | TCI AMERICA [tcichemicals.com]

A Comprehensive Technical Guide to the Synthesis and Purification of Iodomethyl Pivalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodomethyl pivalate is a critical reagent and intermediate in pharmaceutical synthesis, primarily utilized for the introduction of the pivaloyloxymethyl (POM) prodrug moiety to enhance the bioavailability of various active pharmaceutical ingredients.[1][2] Its efficient synthesis and rigorous purification are paramount to ensure the quality and efficacy of the final drug products. This guide provides an in-depth overview of the prevalent synthesis and purification methodologies for this compound, complete with detailed experimental protocols, comparative data, and process visualizations.

Introduction

This compound, also known as (pivaloyloxy)methyl iodide, is a key building block in organic and medicinal chemistry.[1] It plays a pivotal role in the synthesis of prodrugs, particularly for cephalosporin antibiotics, by masking polar functional groups and improving oral absorption.[1][2] The synthesis of high-purity this compound is therefore a subject of significant interest within the pharmaceutical industry. This document outlines the most common and effective methods for its preparation and purification.

Synthesis of this compound

The most widely employed method for the synthesis of this compound is the Finkelstein reaction, which involves the nucleophilic substitution of a halide.[3][4] The typical precursor is chloromethyl pivalate, which is converted to the iodo-derivative using an alkali metal iodide.

Primary Synthesis Route: Finkelstein Reaction of Chloromethyl Pivalate

This method is favored for its high yield and purity.[1][5] It involves the reaction of chloromethyl pivalate with sodium iodide in a suitable solvent, often with an additive to control moisture.[6]

Reaction Scheme:

Caption: Synthesis of this compound via Finkelstein Reaction.

The following protocol is a synthesis of methodologies reported in the literature[5][6][7]:

-

Reaction Setup: In a three-neck flask equipped with a condenser and a stirrer, add chloromethyl pivalate (10.0 g), ethyl acetate (30 mL), sodium iodide (11.6 g), and calcium chloride (3.6 g).[5][7] The addition of calcium chloride is crucial for controlling the moisture content in the reaction mixture.[6]

-

Reaction: The mixture is heated to reflux at 78°C and maintained for 6 hours with continuous stirring.[5][7]

-

Work-up: After 6 hours, the reaction mixture is cooled to 0°C.[5][7]

-

Washing: The cooled mixture is washed with a 5% sodium thiosulfate solution until the organic layer becomes colorless.[5][7] This step is to quench any remaining iodine.

-

Drying: The organic layer is separated and dried over anhydrous magnesium sulfate.[5][7]

-

Isolation: The solvent is removed by concentration under reduced pressure to yield this compound as a yellow liquid.[5][7]

The following table summarizes the quantitative data for the primary synthesis method.

| Parameter | Value | Reference |

| Reactants | ||

| Chloromethyl pivalate | 10.0 g | [5][7] |

| Sodium iodide | 11.6 g - 13.4 g | [5][6] |

| Calcium chloride | 3.6 g - 4.6 g | [5][6] |

| Solvent (Ethyl acetate) | 30 mL | [5][7] |

| Reaction Conditions | ||

| Temperature | 78°C (Reflux) | [5][7] |

| Time | 6 hours | [5][7] |

| Product | ||

| Yield | 90% - 94% (molar) | [5][6][7] |

| Purity (by GC) | 97.5% - 98% | [5][6][7] |

| Appearance | Pale yellow liquid | [1][7] |

Alternative Synthesis Route: Finkelstein Reaction in Acetone

An alternative solvent for the Finkelstein reaction is acetone.[8] In this variation, the lower solubility of the resulting sodium or potassium chloride in acetone helps to drive the reaction to completion.[4]

-

Reaction Setup: Dissolve chloromethyl pivalate (6 mL) in dry acetone (500 mL) under a nitrogen atmosphere.[8]

-

Reaction: Add dry potassium iodide (15.33 g) to the solution and stir the mixture at room temperature for two days.[8]

-

Isolation: After the reaction is complete, the mixture is filtered to remove the precipitated potassium chloride, yielding a clear solution of this compound in acetone.[8] The acetone can then be removed under reduced pressure.

Quantitative yield and purity data for this specific method are not as extensively reported in the readily available literature as the ethyl acetate method.

| Parameter | Value | Reference |

| Reactants | ||

| Chloromethyl pivalate | 6 mL | [8] |

| Potassium iodide | 15.33 g | [8] |

| Solvent (Dry Acetone) | 500 mL | [8] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [8] |

| Time | 2 days | [8] |

| Product | ||

| Yield | Not explicitly stated | |

| Purity | Not explicitly stated |

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, by-products, and residual solvent. The primary method described in the literature is a liquid-liquid extraction followed by drying and concentration.

Purification Workflow:

Caption: General Purification Workflow for this compound.

For higher purity requirements, distillation under reduced pressure could be employed, although specific protocols are not detailed in the surveyed literature. Given its boiling point of 211.5°C at atmospheric pressure, vacuum distillation would be necessary to prevent decomposition.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C6H11IO2 | [1] |

| Molecular Weight | 242.05 g/mol | [1] |

| Appearance | Pale yellow liquid | [1] |

| Melting Point | 33-35 °C | [1] |

| Boiling Point | 211.5 °C | [1] |

| Storage Conditions | Refrigerator, under inert atmosphere | [9] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [9] |

Conclusion

The synthesis of this compound is most efficiently achieved via the Finkelstein reaction, with the use of chloromethyl pivalate and sodium iodide in ethyl acetate being a well-documented and high-yielding method.[5][7] The purification is typically straightforward, involving an aqueous workup and solvent removal.[5][7] The methodologies presented in this guide offer a solid foundation for researchers and drug development professionals working with this important pharmaceutical intermediate. For applications requiring exceptionally high purity, further optimization of the purification process, potentially including vacuum distillation or chromatographic techniques, may be necessary.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound|methyl 3-methyl-2-butenoate, 924-50-5, chloromethyl pivalate, 18997-19-8, Trimethylacetonitrile, 630-18-2, crotonyl chloride, crotonic anhydride, crotamiton, Pivalicanhydride, 1538-75-6, Iodomethyl PivalateProducts [liyechem.com]

- 3. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. CN106365998A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 53064-79-2 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound|lookchem [lookchem.com]

An In-depth Technical Guide to the Mechanism of Action of Iodomethyl Pivalate in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodomethyl pivalate, also known as pivaloyloxymethyl iodide (POMI), is a versatile reagent in organic synthesis, primarily utilized for the introduction of the pivaloyloxymethyl (POM) protecting group. This sterically hindered ester moiety serves as a labile protecting group for various functional groups, including carboxylic acids, phenols, and phosphates. Furthermore, the POM group plays a crucial role in the design of prodrugs, enhancing the lipophilicity and bioavailability of parent drug molecules. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism through which this compound reacts is a bimolecular nucleophilic substitution (SN2) reaction. The carbon atom of the iodomethyl group is electrophilic due to the electron-withdrawing effects of the adjacent oxygen and iodine atoms. The iodine atom serves as an excellent leaving group, facilitating the attack by a nucleophile.

In a typical reaction, a nucleophile (Nu:⁻), such as a carboxylate, phenoxide, or phosphate anion, attacks the methylene carbon of this compound. This concerted, single-step process involves the formation of a new bond between the nucleophile and the carbon atom, with the simultaneous cleavage of the carbon-iodine bond. The transition state involves a pentacoordinate carbon atom. This reaction results in the formation of a pivaloyloxymethyl-protected compound and an iodide ion.[1][2][3][4]

Caption: SN2 mechanism of this compound with a carboxylate anion.

Application in Protecting Group Chemistry

The POM group is a valuable tool for the temporary protection of acidic functional groups. Its steric bulk provides stability under various reaction conditions, yet it can be readily cleaved under specific, mild conditions.

Quantitative Data on POM Protection

The following table summarizes representative yields for the protection of various functional groups using this compound or its chloro-analogue, pivaloyloxymethyl chloride (POMCl), which reacts similarly after in situ conversion to the iodide.

| Functional Group | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Carboxylic Acid | Cephalosporin Analogue | Pivaloyloxymethyl-protected intermediate, TFA, CH2Cl2, DMF, rt, 2h | Deprotected Cephalosporin Prodrug | 79 | [5] |

| Phosphate | 5-Fluoro-2'-deoxyuridine (FdUR) monophosphate derivative | POMCl, NaI, MeCN, reflux, 24h | FdUR POMtide | 41 | [6] |

| Phosphate | 5'-Aldehydic Nucleosides | Tetra(POM) bisphosphonate sodium salt, HWE olefination | 5'-methylene bis(POM)-phosphonate nucleosides | 60-71 (over 4 steps) | [7] |

| Alcohol | Various Alcohols | Pivaloyl Chloride, Pyridine | Pivaloyl Ester | High | [8] |

Application in Prodrug Development

A significant application of this compound is in the synthesis of prodrugs. The POM group is attached to a polar drug molecule, masking charged groups like phosphates or carboxylates. This modification increases the lipophilicity of the drug, enhancing its ability to cross cell membranes and improving its oral bioavailability.[9][10]

Mechanism of Prodrug Activation

Once inside the body, the POM ester is cleaved by ubiquitous esterase enzymes, releasing the active drug, formaldehyde, and pivalic acid.[10][11] The enzymatic hydrolysis is a critical step for the activation of the prodrug at the desired site of action.

Caption: Enzymatic activation of a pivaloyloxymethyl (POM) prodrug.

Quantitative Data on POM Prodrug Efficacy

The following table presents pharmacokinetic data demonstrating the enhanced bioavailability of drugs when administered as POM prodrugs.

| Parent Drug | Prodrug | Parameter | Value (Parent) | Value (Prodrug) | Species | Reference |

| Ofloxacin | Ofloxacin-PVM | Oral Bioavailability (AUC0-24h) with Al(OH)3 | Decreased by 47.6% | Similar to Ofloxacin alone | Rabbit | [12] |

| Adefovir | Adefovir Dipivoxil | Oral Bioavailability | 4.0% | - | Monkey | [9] |

| Tenofovir | Tenofovir Dipivoxil | Oral Bioavailability | 17.1% | - | Dog | [9] |

| Phosphonate Inhibitor | POMHEX | Cmax (IP, 40 mg/kg) | 68.0 µM | 54.1 µM (HemiPOMHEX) | - | [13] |

| Phosphonate Inhibitor | POMHEX | AUC0–24 (IP, 40 mg/kg) | 120 µMh | 13.6 µMh (HemiPOMHEX) | - | [13] |

Experimental Protocols

Synthesis of a Cephalosporin-CC-1065 Analogue Prodrug (Deprotection of a POM-protected intermediate)

This protocol describes the final deprotection step in the synthesis of a potent anticancer prodrug, illustrating the lability of the POM group under acidic conditions.

Materials:

-

Pivaloyloxymethyl-protected cephalosporin-CC-1065 analogue (1 equivalent)

-

Dimethylformamide (DMF)

-

Dichloromethane (CH2Cl2)

-

Trifluoroacetic acid (TFA)

-

Ethyl ether

Procedure:

-

Dissolve the pivaloyloxymethyl-protected cephalosporin-CC-1065 analogue (e.g., 5 mg, 5.9 µmol) in a mixture of DMF (0.2 mL) and dichloromethane (1 mL).

-

Add trifluoroacetic acid (1 mL) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Add ethyl ether to the residue to precipitate the product.

-

Filter the solid and wash with ethyl ether to afford the final prodrug.

-

Characterize the product using appropriate analytical techniques (e.g., 1H NMR, Mass Spectrometry). A yield of 79% was reported for this specific example.[5]

General Protocol for the Pivaloylation of Alcohols

This protocol provides a general method for the protection of alcohols using pivaloyl chloride, which is mechanistically related to the reactions of this compound.

Materials:

-

Alcohol (1 equivalent)

-

Pivaloyl chloride (1.2 equivalents)

-

Pyridine (as solvent and base)

Procedure:

-

Dissolve the alcohol in pyridine.

-

Cool the solution in an ice bath.

-

Add pivaloyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pivaloyl ester.[8]

Caption: General experimental workflow for POM protection.

Conclusion

This compound is a highly effective reagent for the introduction of the pivaloyloxymethyl protecting group. Its mechanism of action is predominantly a robust SN2 reaction with a variety of nucleophiles. The resulting POM-protected compounds exhibit enhanced stability and, in the context of medicinal chemistry, improved pharmacokinetic properties. The enzymatic lability of the POM ester linkage within a cellular environment makes it an invaluable tool in prodrug design, enabling the targeted delivery and release of therapeutic agents. The quantitative data and experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. 3.1.2 – SN2 Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and preliminary cytotoxicity study of a cephalosporin-CC-1065 analogue prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Synthesis of 5′-Methylene-Phosphonate Furanonucleoside Prodrugs: Application to D-2′-Deoxy-2′-α-fluoro-2′-β-C-methyl Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pivalic acid - Wikipedia [en.wikipedia.org]

- 9. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of aluminium-containing antacid on bioavailability of ofloxacin following oral administration of pivaloyloxymethyl ester of ofloxacin as prodrug [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Iodomethyl Pivalate: A Technical Guide for Drug Development Professionals

Introduction

Iodomethyl pivalate, a versatile chemical reagent, plays a significant role in modern organic synthesis and pharmaceutical development. Its primary function lies in the introduction of the pivaloyloxymethyl (POM) group, a widely used promoiety in the design of prodrugs to enhance the bioavailability of parent drug molecules. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis protocols, and applications in drug development, tailored for researchers, scientists, and professionals in the field.

Core Chemical Identifiers and Properties

This compound is identified by the CAS Number 53064-79-2 and has a molecular formula of C6H11IO2 .[1][2][3][4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 53064-79-2 | [1][4] |

| Molecular Formula | C6H11IO2 | [1][2][3][4] |

| Molecular Weight | 242.05 g/mol | |

| IUPAC Name | iodomethyl 2,2-dimethylpropanoate | |

| Synonyms | (Pivaloyloxy)methyl Iodide, POMI, Iodomethyl 2,2-dimethylpropionate | [5] |

| Appearance | Clear to pale yellow liquid | [1] |

| Melting Point | 33-35 °C | [1][6] |

| Boiling Point | 197.2 - 211.5 °C | [1][6] |

| Density | ~1.614 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as chloroform and methanol. | [3] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction where a chloromethyl ester is converted to its corresponding iodomethyl ester. Below are detailed experimental protocols based on established methods.

Protocol 1: Synthesis from Chloromethyl Pivalate

This method involves the reaction of chloromethyl pivalate with sodium iodide in a suitable solvent.[1]

Materials:

-

Chloromethyl pivalate

-

Sodium iodide (dry)

-

Ethyl acetate or Acetone (dry)

-

5% Sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Nitrogen gas atmosphere

Procedure:

-

In a three-neck flask under a nitrogen atmosphere, dissolve chloromethyl pivalate (e.g., 10.0 g) in a suitable volume of dry ethyl acetate (e.g., 30 mL).[6]

-

Add sodium iodide (e.g., 11.6 g to 13.4 g) and calcium chloride (e.g., 3.6 g to 4.6 g) to the solution.[7][2][6] The addition of calcium chloride helps to control moisture.[7]

-

Heat the mixture to reflux (approximately 78 °C for ethyl acetate) and maintain for 6 hours.[7][2][6]

-

After the reaction is complete, cool the mixture to 0 °C.[7][2][6]

-

Wash the reaction mixture with a 5% sodium thiosulfate solution until the organic layer is colorless to remove any remaining iodine.[7][2][6]

-

Dry the organic layer over anhydrous magnesium sulfate.[7][6]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain this compound as a yellow liquid.[7][6]

This method has been reported to achieve a molar yield of over 90% and a purity of up to 98% (GC).[7][6]

Applications in Drug Development

This compound is a key reagent for the formation of pivaloyloxymethyl (POM) esters from carboxylic acids and phenols. This functionality is extensively used in the pharmaceutical industry for several purposes.

Prodrug Design for Enhanced Bioavailability

The primary application of this compound is in the synthesis of prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. The POM group can be attached to a parent drug molecule, often at a carboxylic acid or phenol functional group, to improve its physicochemical properties, such as lipophilicity. This modification can lead to enhanced absorption and oral bioavailability. Once absorbed, the POM ester is cleaved by endogenous esterases to release the active drug and the innocuous byproducts formaldehyde, carbon dioxide, and pivalic acid. Pivalate-generating prodrugs have been successfully developed to improve the bioavailability of various therapeutic agents.[8]

However, it is important to consider that the liberation of pivalate can impact carnitine homeostasis.[8] Pivalate is eliminated from the body as pivaloylcarnitine, which can lead to carnitine depletion with long-term, high-dose administration of pivalate-generating prodrugs.[8] Therefore, monitoring carnitine levels may be necessary for patients undergoing such therapies.[8]

Protecting Group in Chemical Synthesis

In the multi-step synthesis of complex pharmaceutical compounds, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. The pivaloyl group, introduced via this compound, can serve as a robust protecting group for carboxylic acids, alcohols, and amines.[1] This strategy is particularly valuable in the synthesis of cephalosporin antibiotics, where it helps to enhance the stability of the final compounds.[1]

Conclusion

This compound is an indispensable reagent in pharmaceutical chemistry, primarily enabling the synthesis of pivaloyloxymethyl prodrugs to improve the pharmacokinetic properties of therapeutic agents. Its synthesis is well-established, offering high yields and purity. While its application in prodrug design is highly effective, a thorough understanding of the potential metabolic consequences, such as the impact on carnitine homeostasis, is crucial for the safe and effective development of new medicines. This guide provides a foundational understanding for researchers and drug development professionals working with this important chemical entity.

References

- 1. nbinno.com [nbinno.com]

- 2. CN106365998A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. innospk.com [innospk.com]

- 4. scbt.com [scbt.com]

- 5. Cas 53064-79-2,this compound | lookchem [lookchem.com]

- 6. This compound | 53064-79-2 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Challenges of Prodrug Development: A Technical Guide to the Solubility and Stability of Iodomethyl Pivalate

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the solubility and stability of iodomethyl pivalate, a critical reagent in the synthesis of prodrugs. This in-depth whitepaper addresses the notable gap in publicly available quantitative data for this compound, offering a blend of qualitative information, detailed experimental protocols for its characterization, and insights into its likely degradation pathways.

This compound is an essential building block in medicinal chemistry, primarily utilized as a linker to create prodrugs with enhanced bioavailability. Despite its widespread use, specific quantitative data on its solubility and stability in various solvents remains elusive in readily accessible literature. This guide consolidates the available information and provides the necessary methodological frameworks for researchers to generate this critical data in-house.

Physicochemical Properties of this compound

This compound is a pale yellow liquid that is sensitive to light, air, and heat. It is recognized for its utility in adding a pivaloyl group to molecules. Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H11IO2 | |

| Molecular Weight | 242.05 g/mol | |

| Melting Point | 33-35 °C | |

| Boiling Point | 211.5 °C | |

| Appearance | Pale yellow liquid | |

| Storage | Refrigerator, under inert atmosphere |

Solubility Profile

Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate that it is slightly soluble in chloroform and methanol. To address this data gap, a standardized experimental protocol for determining solubility is provided in this guide.

Table of Qualitative Solubility

| Solvent | Solubility |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

| Water | Insoluble (predicted based on ester structure) |

| Ethanol | Data not available |

| Acetonitrile | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available |

| Ethyl Acetate | Data not available |

Stability Profile and Degradation Pathways

The stability of this compound is a critical consideration for its storage and handling, as well as for the stability of the resulting prodrugs. The ester linkage in this compound makes it susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of the iodomethyl group also introduces the potential for nucleophilic substitution reactions.

Spectroscopic and Synthetic Profile of Iodomethyl Pivalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical methodologies for iodomethyl pivalate (CAS No. 53064-79-2). This key pharmaceutical intermediate, also known as iodomethyl 2,2-dimethylpropanoate, is crucial in the synthesis of various therapeutic agents. This document is intended to serve as a valuable resource for professionals in research and drug development.

Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic information is based on established principles of organic spectroscopy and predictive modeling. These values provide a strong foundational understanding of the compound's spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.9 | Singlet | 2H | -CH₂-I |

| ~1.2 | Singlet | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C=O (Ester Carbonyl) |

| ~39 | -C (CH₃)₃ (Quaternary Carbon) |

| ~27 | -C(C H₃)₃ (tert-Butyl Carbons) |

| ~-20 | -C H₂-I (Iodomethyl Carbon) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 - 2870 | Strong | C-H stretch (Alkyl) |

| ~1730 | Strong | C=O stretch (Ester) |

| ~1280 | Strong | C-O stretch (Ester) |

| ~1150 | Strong | C-C stretch (tert-Butyl) |

| ~500 | Medium | C-I stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

| 242 | [M]⁺ (Molecular Ion) |

| 115 | [M - I]⁺ |

| 85 | [O=C-C(CH₃)₃]⁺ (Pivaloyl cation) |

| 57 | [C(CH₃)₃]⁺ (tert-Butyl cation) |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of chloromethyl pivalate with an iodide salt.[1]

Materials:

-

Chloromethyl pivalate

-

Sodium iodide

-

Ethyl acetate (solvent)

-

Calcium chloride (drying agent)

-

5% Sodium thiosulfate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine chloromethyl pivalate, sodium iodide, and ethyl acetate.

-

Add calcium chloride to the mixture to control moisture.

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6 hours.

-

After cooling the mixture to room temperature, wash it with a 5% sodium thiosulfate solution to remove any unreacted iodine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent under reduced pressure to yield this compound as a pale yellow liquid.[1]

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[2][3][4][5][6]

-

Ensure the sample height in the NMR tube is adequate for the instrument's detector.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Standard acquisition parameters for both proton and carbon spectra should be employed.

ATR-FTIR Spectroscopy

Sample Preparation and Data Acquisition:

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.[7][8]

-

Place a small drop of neat this compound directly onto the ATR crystal.[7][8][9][10][11]

-

Acquire the spectrum over a standard range (e.g., 4000-400 cm⁻¹).[8]

-

Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Conditions:

-

Gas Chromatograph: Use a GC equipped with a capillary column suitable for the analysis of alkyl halides (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

Oven Program: A temperature gradient can be employed to ensure good separation, for example, starting at a lower temperature and ramping up.

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode.

-

Data Acquisition: Acquire mass spectra over a suitable m/z range (e.g., 40-300 amu).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. web.uvic.ca [web.uvic.ca]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. organomation.com [organomation.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. depts.washington.edu [depts.washington.edu]

- 7. agilent.com [agilent.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. researchgate.net [researchgate.net]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

Safety precautions and handling guidelines for Iodomethyl pivalate.

An In-depth Technical Guide to the Safe Handling of Iodomethyl Pivalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling guidelines for this compound (CAS No. 53064-79-2), a reagent commonly used in pharmaceutical synthesis and organic chemistry.[1][2] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound, also known as iodomethyl 2,2-dimethylpropanoate, is a pale yellow liquid.[1] It is sensitive to light, air, and heat, necessitating specific storage conditions to prevent degradation.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H11IO2[1][2][3][4][5] |

| Molecular Weight | 242.05 g/mol [1][2][3] |

| Melting Point | 33-35°C[1][4][5] |

| Boiling Point | 211.5°C[1][4][5] |

| Density | 1.614±0.06 g/cm³ (Predicted)[4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1][6][7] It is also suspected of causing genetic defects and may cause respiratory irritation.[3][6][7][8][9]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[3][6][7][8][9] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3][8][9] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[6][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][8][9][10] |

| Flammable Liquids | 4 | H227: Combustible liquid[6][7] |

GHS Pictograms:

GHS05: Corrosion

Safe Handling and Experimental Workflow

Proper handling of this compound is essential to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps for safe handling, from preparation to disposal.

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is mandatory to use appropriate personal protective equipment to prevent contact and exposure.[6][9]

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[9][10]

-

Skin Protection: Handle with impervious gloves.[6] Wear protective clothing and boots as needed.[6] Contaminated clothing should be washed before reuse.[6]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][10]

First-Aid Measures

In case of exposure to this compound, immediate medical attention is required.[6]

Table 3: First-Aid Procedures for this compound Exposure

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6][10] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[6][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[6][10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6][10] |

Storage and Disposal

Proper storage and disposal are critical for maintaining the stability of this compound and for environmental safety.

-

Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.[1] Keep the container tightly closed and store under an inert gas.[10] The storage area should be locked up.[6][9]

-

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[10] Do not let the product enter drains.[10] Contaminated packaging should be disposed of as unused product.[10]

Accidental Release Measures

In the event of a spill, immediate action should be taken to contain and clean up the material safely.

-

Personal Precautions: Use personal protective equipment.[6][10] Evacuate personnel to safe areas and ensure adequate ventilation.[6][10]

-

Environmental Precautions: Prevent the product from entering drains.[6][10]

-

Containment and Cleaning: Absorb the spill with an inert absorbent material (e.g., sand, silica gel).[6] Collect the material in suitable, closed containers for disposal.[10]

Fire-Fighting Measures

This compound is a combustible liquid.[6][7]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Special Hazards: Hazardous decomposition products include carbon oxides, hydrogen iodide, and pivalic acid fumes.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus.[10]

This technical guide is intended to provide essential safety information for handling this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H11IO2 | CID 104401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chembk.com]

- 5. 53064-79-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound | 53064-79-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. capotchem.cn [capotchem.cn]

The Genesis and Utility of Iodomethyl Pivalate: A Technical Guide for Drug Development Professionals

An in-depth exploration of the historical context, discovery, and synthetic methodologies of Iodomethyl Pivalate, a pivotal reagent in the development of prodrugs.

Executive Summary

This compound, a key organic intermediate, has carved a significant niche in pharmaceutical sciences, primarily as a precursor for the pivaloyloxymethyl (POM) prodrug moiety. This technical guide delves into the historical evolution of the acyloxymethyl prodrug concept that paved the way for this compound's prominence. It provides a detailed account of its synthesis, physicochemical properties, and its critical role in enhancing the oral bioavailability of challenging drug candidates. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of this important chemical entity.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the broader development of the "acyloxymethyl" prodrug strategy, a concept born out of the necessity to improve the pharmacokinetic properties of drugs, particularly their oral absorption. While a singular "discoverer" of this compound is not prominently documented, its emergence can be traced back to the pioneering work on prodrugs in the mid-20th century.

The fundamental challenge addressed by this strategy was the poor membrane permeability of highly polar or charged drug molecules. The acyloxymethyl esters were conceived as lipophilic derivatives that could mask these hydrophilic groups, facilitating passive diffusion across biological membranes. Once absorbed into the systemic circulation, these promoieties are designed to be cleaved by ubiquitous esterase enzymes, releasing the active parent drug.

The pivaloyloxymethyl (POM) group, derived from this compound, proved to be particularly effective. The bulky tert-butyl group of the pivaloyl moiety provides steric hindrance, which can modulate the rate of enzymatic hydrolysis, offering a degree of control over the drug release profile. This combination of enhanced lipophilicity and tunable enzymatic lability has made the POM group a valuable tool in the medicinal chemist's arsenal. Prominent examples of successful POM prodrugs include the antibiotic pivampicillin and the antiviral adefovir dipivoxil, which demonstrate significantly improved oral bioavailability compared to their parent compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₆H₁₁IO₂ |

| Molecular Weight | 242.05 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 66 °C |

| Density | 1.614 g/cm³ |

| Storage Temperature | 2-8 °C |

Experimental Protocols

Synthesis of this compound from Chloromethyl Pivalate

This protocol describes a common and efficient method for the synthesis of this compound via a Finkelstein reaction.

Materials:

-

Chloromethyl pivalate

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diatomaceous earth (e.g., Celite®)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve chloromethyl pivalate in anhydrous acetone.

-

Addition of Sodium Iodide: Add sodium iodide to the solution. The molar ratio of sodium iodide to chloromethyl pivalate is typically in the range of 1.1 to 1.5 equivalents.

-

Reaction: Stir the mixture at room temperature or with gentle heating (reflux) for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of a white precipitate (sodium chloride) indicates that the reaction is proceeding.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the precipitated sodium chloride.

-

Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with a dilute aqueous solution of sodium thiosulfate (to remove any residual iodine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation.

-

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Applications in Drug Development: The Pivaloyloxymethyl (POM) Prodrug Strategy

The primary application of this compound is in the synthesis of pivaloyloxymethyl (POM) prodrugs. This strategy involves the covalent attachment of the POM group to a parent drug molecule, typically at a carboxylate, phosphate, or other acidic functional group.

Mechanism of Action of POM Prodrugs

The success of the POM prodrug strategy lies in its ability to be selectively cleaved in vivo by esterase enzymes, which are abundant in the plasma and various tissues. This enzymatic hydrolysis releases the active drug, along with pivalic acid and formaldehyde as byproducts.

The Pivotal Role of Iodomethyl Pivalate in Prodrug Design: A Technical Guide to Novel Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodomethyl pivalate, a highly reactive alkylating agent, has carved a significant niche in pharmaceutical sciences as a key reagent in the synthesis of pivaloyloxymethyl (POM) prodrugs. This technical guide provides an in-depth review of the literature on this compound, focusing on its application in the design of novel therapeutics with enhanced bioavailability and targeted delivery. We will delve into its chemical properties, synthesis, and most importantly, its pivotal role in the creation of POM prodrugs, supported by detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development.

The primary utility of this compound lies in its ability to introduce the pivaloyloxymethyl moiety onto parent drug molecules, effectively masking polar functional groups such as carboxylic acids and phosphates.[1][2] This chemical modification transiently converts hydrophilic drugs into more lipophilic entities, thereby improving their passive diffusion across biological membranes and ultimately enhancing their oral bioavailability.[3][4][5][6] Once inside the cell, the POM group is readily cleaved by endogenous esterases, releasing the active parent drug, pivalic acid, and formaldehyde. This targeted release mechanism underscores the elegance and efficacy of the POM prodrug strategy.[7]

Chemical Properties and Synthesis of this compound

This compound (CAS Number: 53064-79-2) is also known as iodomethyl 2,2-dimethylpropanoate.[7] It is a pale yellow liquid with a molecular formula of C6H11IO2 and a molecular weight of 242.05 g/mol .[7] Due to its sensitivity to light, air, and heat, it requires storage in a refrigerator under an inert atmosphere.[7]

The synthesis of this compound is most commonly achieved through a Finkelstein reaction, where chloromethyl pivalate is treated with sodium iodide in a suitable solvent like ethyl acetate or acetone.[7][8] This reaction typically proceeds with high molar yields, often exceeding 90%.[8][9]

Core Application: Pivaloyloxymethyl (POM) Prodrugs

The pivaloyloxymethyl group serves as a biolabile protecting group, enhancing the lipophilicity of polar drug molecules.[1] This increased lipophilicity facilitates passage through cellular membranes, a critical step for oral drug absorption.[7] A variety of clinically successful drugs have utilized this prodrug approach, including the antibiotic pivampicillin, the third-generation cephalosporin cefditoren pivoxil, and the antiviral agent adefovir dipivoxil.[1][7]

Mechanism of Action of POM Prodrugs

The effectiveness of POM prodrugs hinges on their ability to be selectively cleaved intracellularly. Upon entering the target cell, ubiquitous esterases hydrolyze the ester linkage of the POM group, leading to the formation of an unstable hydroxymethyl intermediate.[10] This intermediate then spontaneously degrades, releasing the active drug, formaldehyde, and pivalic acid.[7]

A noteworthy consideration in the long-term use of pivalate-generating prodrugs is the potential for carnitine depletion.[3] The liberated pivalic acid is primarily eliminated from the body as pivaloylcarnitine, which can lead to a reduction in systemic carnitine levels.[3]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from the literature regarding the synthesis and properties of this compound and its application in prodrug synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 53064-79-2 | [7] |

| Molecular Formula | C6H11IO2 | [7] |

| Molecular Weight | 242.05 g/mol | [7] |

| Appearance | Pale yellow liquid | [7] |

| Melting Point | 33-35 °C | [7] |

| Boiling Point | 211.5 °C | [7] |

| Storage | Refrigerator, under inert atmosphere | [7] |

Table 2: Synthesis of this compound

| Starting Material | Reagent | Solvent | Reaction Time | Yield (%) | Purity (GC, %) | Reference(s) |

| Chloromethyl pivalate | Sodium iodide | Ethyl acetate | 6 hours | >90 | 98 | [8] |

| Chloromethyl pivalate | Sodium iodide | Acetone | Not specified | High | High | [7] |

Table 3: Synthesis of POM Prodrugs using this compound

| Parent Drug | Prodrug | Reagents | Solvent | Yield (%) | Purity (%) | Reference(s) |

| Cefditoren | Cefditoren Pivoxil | This compound, Pyridine | N,N-dimethylformamide | 98.75 | 99.84 | [9] |

| Cefditoren Sodium | Cefditoren Pivoxil | This compound, Tetrabutylammonium bromide | Dichloromethane/Water | 95 | 99.85 | [11] |

| Adefovir | Adefovir Dipivoxil | Chloromethyl pivalate, Triethylamine | N,N-dimethylformamide | 44 | Not specified | [12] |

Detailed Experimental Protocols

Synthesis of this compound from Chloromethyl Pivalate

This protocol is adapted from a patented method.[8]

Materials:

-

Chloromethyl pivalate

-

Sodium iodide

-

Calcium chloride (optional, for moisture control)

-

Ethyl acetate

-

5% Sodium thiosulfate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a reaction vessel, add chloromethyl pivalate (1.0 eq), sodium iodide (1.2-1.5 eq), and ethyl acetate. Calcium chloride (0.5-1.2 eq) can be added to control moisture.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 6 hours.

-

Cool the reaction mixture to 0 °C.

-

Wash the mixture with a 5% sodium thiosulfate solution until the organic layer is colorless.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound as a yellow liquid.

Synthesis of Cefditoren Pivoxil from Cefditoren

This protocol is based on a literature procedure.[9]

Materials:

-

Cefditoren

-

This compound

-

Pyridine

-

N,N-dimethylformamide (DMF)

-

Activated carbon

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Water

-

Acetone

-

Isopropyl ether

Procedure:

-

Dissolve cefditoren (1.0 eq) in DMF and stir for 30 minutes.

-

Cool the solution to 0 °C or below and add pyridine (0.85 eq).

-

Cool the mixture further to -10 °C and rapidly add this compound (2.0 eq).

-

Maintain the reaction at -10 °C for 1 hour.

-

Add activated carbon, stir for 30 minutes for decolorization, and then filter.

-

To the filtrate, add anhydrous sodium sulfate, water, and ethyl acetate. Stir and separate the layers.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers and evaporate the solvent under reduced pressure to obtain an oil.

-

Add acetone and isopropyl ether to the oil to induce crystallization.

-

Filter and dry the solid to obtain pure cefditoren pivoxil.

Novel Applications and Future Directions

The success of the POM prodrug strategy has paved the way for its application to a broader range of therapeutic agents facing challenges with oral bioavailability. Current research is exploring the use of this compound to create novel prodrugs for various drug classes, including other antibiotics, antivirals, and anticancer agents.[7][13]

Furthermore, the development of "dual-prodrugs," where two different therapeutic agents are linked via a cleavable linker that may itself be a POM derivative, represents an exciting frontier. This approach could offer synergistic therapeutic effects and improved pharmacokinetic profiles.

The synthesis of bis(pivaloyloxymethyl) (bis-POM) derivatives of phosphonate-containing drugs is another area of active investigation.[14][15] This strategy effectively neutralizes the highly charged phosphonate group, significantly enhancing cell permeability. Adefovir dipivoxil is a prime example of the clinical success of this approach.[15]

Conclusion

This compound is a versatile and indispensable reagent in modern medicinal chemistry. Its role in the formation of pivaloyloxymethyl prodrugs has enabled the development of orally bioavailable forms of numerous important drugs. The straightforward and high-yielding synthesis of both this compound and the subsequent POM prodrugs makes this a highly attractive strategy for overcoming pharmacokinetic limitations of promising drug candidates. As researchers continue to tackle the challenges of drug delivery, the application of this compound in novel prodrug designs is poised to expand, offering new avenues for the development of effective and convenient therapies. This guide provides a solid foundation for researchers looking to leverage this powerful tool in their own drug discovery and development efforts.

References

- 1. Pivaloyloxymethyl - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Pivampicillin - Wikipedia [en.wikipedia.org]

- 4. Editorial 15th Anniversary of Pharmaceutics—Improvement of Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. drughunter.com [drughunter.com]

- 7. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]

- 8. CN106365998A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. Cefditoren pivoxil synthesis - chemicalbook [chemicalbook.com]

- 10. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN109180704B - Synthesis method of cefditoren pivoxil - Google Patents [patents.google.com]

- 12. CN101830932B - Synthesis process of adefovir dipivoxil raw medicine - Google Patents [patents.google.com]

- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

The Industrial Versatility of Iodomethyl Pivalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodomethyl pivalate, a key organic intermediate, has garnered significant attention in the pharmaceutical and chemical industries. Its primary role as a reagent for the introduction of the pivaloyloxymethyl (POM) group has proven instrumental in the development of prodrugs with enhanced oral bioavailability. This technical guide provides an in-depth analysis of the industrial applications of this compound, with a particular focus on its use in the synthesis of cephalosporin antibiotics. Detailed experimental protocols, quantitative data, and visual representations of chemical pathways are presented to offer a comprehensive resource for professionals in drug development and organic synthesis.

Introduction

This compound, with the chemical formula C6H11IO2, is a vital reagent in organic synthesis, primarily utilized for the attachment of a pivaloyl group to a parent molecule.[1] This process is of particular importance in the pharmaceutical industry, where the modification of drug candidates into prodrugs is a common strategy to improve their pharmacokinetic properties, such as oral absorption. The pivaloyloxymethyl (POM) ester created through reaction with this compound is a well-established prodrug moiety that can mask polar functional groups, thereby increasing the lipophilicity of a drug and facilitating its passage through biological membranes. Once absorbed, the POM group is readily cleaved by endogenous esterases to release the active pharmaceutical ingredient.

This guide will explore the synthesis of this compound itself, followed by a detailed examination of its application in the production of commercially significant cephalosporin antibiotics, namely Cefcapene pivoxil and Cefetamet pivoxil.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is crucial for its safe handling and effective use in industrial processes.

| Property | Value | References |

| CAS Number | 53064-79-2 | [1] |

| Molecular Formula | C6H11IO2 | [1] |

| Molecular Weight | 242.05 g/mol | [1] |

| Appearance | Pale yellow liquid | [1] |

| Melting Point | 33-35 °C | [1] |

| Boiling Point | 211.5 °C | [1] |

| Sensitivity | Light, air, and heat sensitive | [1] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common and efficient method involves the reaction of chloromethyl pivalate with sodium iodide.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a method reported to achieve a high molar yield and purity.[2][3]

Materials:

-

Chloromethyl pivalate (10.0 g)

-

Ethyl acetate (30 mL)

-

Sodium iodide (11.6 g)

-

Calcium chloride (3.6 g)

-

5% Sodium thiosulfate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a three-necked flask, add chloromethyl pivalate (10.0 g), ethyl acetate (30 mL), sodium iodide (11.6 g), and calcium chloride (3.6 g).

-

Heat the mixture to reflux at 78°C for 6 hours.

-

After the reaction is complete, cool the mixture to 0°C.

-

Wash the reaction mixture with a 5% sodium thiosulfate solution until the organic layer is colorless.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the final product.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Yield | 94% | [2] |

| Purity (GC) | 98% | [2] |

Industrial Application: Prodrug Synthesis

The primary industrial application of this compound is as an esterifying agent in the synthesis of pivaloyloxymethyl (POM) prodrugs. This strategy is particularly prevalent in the development of oral cephalosporin antibiotics.

Mechanism of POM Prodrugs for Enhanced Oral Bioavailability

The POM group enhances the oral bioavailability of drugs through a two-step process:

Case Study 1: Synthesis of Cefetamet Pivoxil

Cefetamet pivoxil is an oral third-generation cephalosporin. Its synthesis involves the esterification of Cefetamet sodium with this compound.

The following protocol details the conversion of Cefetamet sodium to Cefetamet pivoxil.[4]

Materials:

-

Cefetamet Sodium (100 g)

-

N,N-Dimethylformamide (DMF) (250 mL)

-

Sodium bicarbonate (1.6 g)

-

This compound (45.83 g)

-

Ethyl acetate (500 mL)

-

Water (500 mL)

-

Sodium thiosulfate

-

EDTA

-

Dilute HCl

-

Brine solution

-

Activated charcoal

-

Isopropyl ether (2.5 L)

Procedure:

-

Dissolve Cefetamet Sodium (100 g) in DMF (250 mL) at room temperature with stirring to obtain a clear solution.

-

Add solid sodium bicarbonate (1.6 g) to the solution.

-

Cool the reaction mixture to -25 to -30°C.

-

Add this compound (45.83 g) in one portion and stir for 2 hours.

-

Pour the reaction mixture into a mixture of ethyl acetate (500 mL) and water (500 mL).

-

Add sodium thiosulfate and EDTA, stir, and adjust the pH with dilute HCl.

-

Separate the layers and wash the organic layer with brine solution.

-

Treat the organic layer with activated charcoal and filter.

-

Wash the carbon bed with ethyl acetate.

-

Pour the combined ethyl acetate layers into isopropyl ether (2.5 L) to precipitate the product.

-

Stir the solid at 5°C, filter, wash with isopropyl ether, and dry to obtain Cefetamet pivoxil.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 70-80 g | [4] |

| Purity (HPLC) | 99% | [4] |

Case Study 2: Synthesis of Cefcapene Pivoxil Hydrochloride

Cefcapene pivoxil is another orally active third-generation cephalosporin. This compound is used to esterify the carboxylic acid group of the cefcapene precursor.

The following is a general protocol for the esterification step in the synthesis of Cefcapene pivoxil hydrochloride.[5]

Materials:

-

Cefcapene precursor (BCN)

-

This compound

-

Aqueous sodium bicarbonate solution (5-10%)

-

Ethanol

-

Inorganic base

-

Solvent (e.g., acetone, ethyl acetate)

-

Dilute hydrochloric acid

Procedure:

-

To the organic layer containing the Cefcapene precursor, add aqueous sodium bicarbonate solution and this compound. The molar ratio of this compound to the Cefcapene precursor is typically 1:1.

-

Maintain the pH of the reaction mixture between 5 and 6.

-

After the reaction is complete, separate the layers and wash the organic layer.

-

Add ethanol to the organic layer and adjust the pH to 7-8 with an inorganic base.

-

Separate the layers and collect the organic layer containing the esterified product.

-

Concentrate the organic layer under reduced pressure.

-

Add a suitable solvent and adjust the pH with dilute hydrochloric acid to induce crystallization.

-

Cool the mixture to promote crystal growth, filter, and dry to obtain Cefcapene pivoxil hydrochloride.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (this compound:BCN) | 1:1 | [5] |

Other Potential Industrial Applications

Beyond its well-established role in pharmaceutical synthesis, this compound also finds applications in other areas of chemical research and industry:

-

Organic Chemistry Research: It is employed in the study of reaction mechanisms and the development of novel synthetic methodologies.[1]

-

Agricultural Chemistry: this compound can serve as a reagent in the synthesis of certain agrochemicals.

-

Materials Science: It can be used to functionalize polymers and other materials to impart specific properties.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate safety precautions. It is sensitive to light, air, and heat, and should be stored in a cool, dry place under an inert atmosphere.[1]

Conclusion

This compound is a versatile and indispensable reagent in modern organic synthesis, with its most significant industrial impact being in the pharmaceutical sector. Its role in the creation of pivaloyloxymethyl prodrugs has enabled the development of orally active antibiotics that have had a profound effect on the treatment of bacterial infections. The detailed synthetic protocols and quantitative data presented in this guide underscore the efficiency and reliability of processes involving this compound. As the demand for orally bioavailable drugs continues to grow, the industrial importance of this compound is set to remain prominent.

References

- 1. Cefetamet pivoxil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of cefetamet (Ro 15-8074) and cefetamet pivoxil (Ro 15-8075) after intravenous and oral doses in humans - PMC [pmc.ncbi.nlm.nih.gov]